Hydroxy(naphthalen-1-yl)phenylacetic acid
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Overview
Description
2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID is an organic compound with a complex structure that includes both naphthalene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with benzyl cyanide, followed by hydrolysis and decarboxylation to yield the target compound . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-1-NAPHTHALDEHYDE: Shares the naphthalene moiety but lacks the phenyl group.
2-PHENYLACETIC ACID: Contains the phenyl group but lacks the naphthalene moiety.
Uniqueness
The uniqueness of 2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID lies in its combined structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
CAS No. |
6309-40-6 |
---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-hydroxy-2-naphthalen-1-yl-2-phenylacetic acid |
InChI |
InChI=1S/C18H14O3/c19-17(20)18(21,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,21H,(H,19,20) |
InChI Key |
SCUTVJFQXIRWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)(C(=O)O)O |
Origin of Product |
United States |
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